molecular formula C11H15BrN2S B12532583 2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide CAS No. 652152-23-3

2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide

Cat. No.: B12532583
CAS No.: 652152-23-3
M. Wt: 287.22 g/mol
InChI Key: QIBLRDMMKXCRJX-UHFFFAOYSA-N
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Description

2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide is a heterocyclic organic compound It features a thiazolium ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide typically involves the condensation of 2-aminothiophenol with an aromatic aldehyde, followed by cyclization. This reaction can be carried out under microwave irradiation in an ionic liquid such as 1-pentyl-3-methylimidazolium bromide, which acts as both solvent and catalyst . The reaction conditions are mild and environmentally friendly, making this method suitable for industrial applications.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable ionic liquids further enhances the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated thiazolium compounds.

Scientific Research Applications

2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylphenol: Another compound with a similar structure but different functional groups.

    1,2,4-Triazole derivatives: Compounds with a different ring structure but similar applications in medicinal chemistry.

Uniqueness

2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide is unique due to its specific thiazolium ring structure, which imparts distinct chemical and biological properties

Biological Activity

2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C11H14BrN2S
  • Molecular Weight : 288.21 g/mol

This thiazolium salt features a thiazole ring, which is essential for its biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of 2-amino thiazoles are well-documented in literature. The following subsections summarize key findings related to the compound's pharmacological effects.

Antimicrobial Activity

A significant body of research indicates that thiazole derivatives exhibit potent antimicrobial activity. For instance:

  • Study Findings : A study demonstrated that thiazole derivatives had minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values ranged from 1.95 to 15.62 μg/mL for certain derivatives .
CompoundTarget BacteriaMIC (μg/mL)
2-Amino ThiazoleStaphylococcus aureus1.95
2-Amino ThiazoleE. coli15.62

Antifungal Activity

Thiazoles also show antifungal properties. Research has indicated that certain thiazole derivatives are effective against Candida albicans and Aspergillus niger:

  • Study Findings : Compounds exhibited MIC values of approximately 3.92 to 4.01 mM against C. albicans and 4.01 to 4.23 mM against A. niger .
CompoundTarget FungiMIC (mM)
Thiazole DerivativeCandida albicans3.92 - 4.01
Thiazole DerivativeAspergillus niger4.01 - 4.23

Anti-inflammatory Activity

Thiazoles have been investigated for their anti-inflammatory properties as well:

  • Case Study : A derivative was tested in a murine model of inflammation, showing significant reduction in edema compared to control groups . This suggests potential therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activities of thiazole derivatives often involve interactions with specific enzymes or receptors:

  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes such as carbonic anhydrase, which plays a critical role in various physiological processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for enhancing the biological activity of thiazole derivatives:

  • Key Findings : The presence of electron-withdrawing groups at the para position of the aromatic ring enhances antimicrobial activity due to increased lipophilicity and better interaction with microbial membranes .

Properties

CAS No.

652152-23-3

Molecular Formula

C11H15BrN2S

Molecular Weight

287.22 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium-2-amine;bromide

InChI

InChI=1S/C11H14N2S.BrH/c1-9-2-4-10(5-3-9)8-13-6-7-14-11(13)12;/h2-5,12H,6-8H2,1H3;1H

InChI Key

QIBLRDMMKXCRJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=C(SCC2)N.[Br-]

Origin of Product

United States

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